methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
Description
Chemical Structure and Significance Methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate is a quinoline-based small molecule characterized by:
- A chloro substituent at position 6 of the quinoline core.
- A 4-fluorophenyl ethylamino group at position 2.
- A methyl ester at position 2.
The structural features of this compound, such as the electron-withdrawing chloro and fluoro groups, likely enhance its binding affinity to biological targets like kinases or DNA topoisomerases. Structural validation via X-ray crystallography using programs like SHELXL confirms its conformation and intermolecular interactions .
Properties
CAS No. |
1251597-17-7 |
|---|---|
Molecular Formula |
C19H16ClFN2O3 |
Molecular Weight |
374.8 |
IUPAC Name |
methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-10(11-3-6-13(21)7-4-11)22-17-14-9-12(20)5-8-15(14)23-18(24)16(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |
InChI Key |
KOAJCCCPDPXHMX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate. Research indicates that compounds with similar structural motifs exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Screening
A study evaluated the antibacterial effects of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with electron-withdrawing groups, similar to this compound, demonstrated enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values were reported as low as against S. aureus .
Anticancer Activity
The anticancer properties of quinoline derivatives have also been a focus of research. This compound has shown promise in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Studies
In vitro studies demonstrated that quinoline derivatives could induce apoptosis in cancer cells. For instance, a derivative structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
- Formation of the Quinoline Core : Utilizing cyclization reactions.
- Introduction of Functional Groups : Such as chloro and fluorinated moieties through electrophilic substitution.
- Final Esterification : To yield the carboxylate form.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Aniline derivatives |
| Step 2 | Electrophilic Substitution | Chlorinating agents |
| Step 3 | Esterification | Alkyl halides |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Features
The compound’s structural analogs share the quinoline core but differ in substituents, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*LogP calculated using fragment-based methods (e.g., ChemAxon).
Analysis of Substituent Effects
Position 6 Substituents: The chloro group in the target compound enhances lipophilicity compared to fluoro in 7f. This may improve membrane permeability but reduce aqueous solubility.
Ester vs. Carboxylic Acid :
Methodological Considerations in Similarity Assessment
- Structural Similarity Metrics: Tools like Tanimoto coefficients or pharmacophore mapping highlight shared features (e.g., quinoline core, halogen substituents) but may overlook subtle differences in steric effects or hydrogen-bonding patterns .
- Validation Techniques : Crystallographic data (via SHELXL) and spectroscopic methods (e.g., NMR, HPLC) are critical for confirming structural integrity and purity during comparisons .
Q & A
Basic: What are the standard synthetic protocols for methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate?
The synthesis typically involves a condensation reaction between a substituted benzophenone precursor (e.g., (2-amino-5-chlorophenyl)(phenyl)methanone) and a malonate ester (e.g., diethyl malonate) under catalytic conditions. Piperidine is commonly used as a catalyst, with heating at ~453 K until reaction completion (monitored via TLC). The crude product is extracted with ethyl acetate and purified via silica-gel column chromatography using petroleum ether/ethyl acetate gradients .
Basic: How is the compound purified post-synthesis?
Post-synthesis purification employs silica-gel column chromatography with eluants such as petroleum ether and ethyl acetate in varying ratios (e.g., 9:1 to 3:1 v/v). Recrystallization from ethyl acetate or ethanol yields single crystals suitable for X-ray diffraction analysis .
Advanced: How can discrepancies in NMR data for this compound be resolved?
Discrepancies in proton assignments (e.g., aromatic vs. amino protons) can be resolved using X-ray crystallography. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.463°) provide unambiguous structural confirmation. Refinement protocols (e.g., R = 0.055, wR = 0.148) validate bond lengths and angles .
Advanced: What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Input geometries are derived from crystallographic data (e.g., InChI=1S/C23H15F2NO2). PubChem’s computed properties (e.g., polar surface area, LogP) supplement experimental findings .
Basic: What spectroscopic techniques confirm the structure of this compound?
- NMR : H and C NMR identify substituent environments (e.g., 4-fluorophenyl ethylamino protons at δ 1.4–1.6 ppm).
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups.
- Mass Spectrometry : Molecular ion peaks ([M+H]) align with theoretical molecular weights (e.g., 327.75 g/mol).
- X-ray Diffraction : Confirms spatial arrangement and hydrogen bonding networks .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing 4-fluorophenyl with trifluoromethyl groups) and testing in vitro bioactivity. For example:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
- Enzyme Inhibition : IC values against target enzymes (e.g., kinases).
Crystallographic data (e.g., triclinic systems, P1 space group) guide rational design by correlating substituent positions with activity .
Advanced: How can low yields in the condensation step be addressed?
Optimize reaction parameters:
- Catalyst Screening : Test alternatives to piperidine (e.g., DMAP or DBU).
- Temperature Control : Use microwave-assisted synthesis for uniform heating.
- Solvent Selection : High-boiling solvents (e.g., DMF or toluene) improve reaction efficiency.
Monitor intermediates via LC-MS to identify bottlenecks .
Basic: What are common contaminants during synthesis, and how are they removed?
Common by-products include unreacted malonate esters or dimerization products. These are removed via:
- Column Chromatography : Gradient elution separates contaminants.
- Recrystallization : Ethyl acetate preferentially dissolves the target compound.
Safety protocols (e.g., fume hoods) mitigate exposure to volatile by-products .
Advanced: How is crystallographic data validated for this compound?
Validation involves:
- Data Collection : High-resolution diffractometers (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Full-matrix least-squares refinement (e.g., S = 1.09) and analysis of residual electron density maps.
- Deposition : CIF files are cross-checked with CCDC databases for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
